3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
Description
3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic compound structurally related to fentanyl, a potent opioid agonist. Its core structure consists of a propanamide backbone with a phenyl group at the 3-position and a piperidin-4-yl group substituted at the 1-position with an isopropyl (propan-2-yl) moiety. This modification distinguishes it from classical fentanyl analogs, which typically feature a phenethyl group on the piperidine nitrogen . The compound’s molecular formula is C₁₇H₂₆N₂O, with a molecular weight of 274.4 g/mol.
Properties
IUPAC Name |
3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)19-12-10-16(11-13-19)18-17(20)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWQDSXALNIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213089 | |
| Record name | N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-05-2 | |
| Record name | N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves the following steps:
Formation of Piperidine Derivative: The synthesis begins with the preparation of a piperidine derivative. This involves the reaction of piperidine with isopropyl bromide under basic conditions to form N-isopropylpiperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fentanyl analogues and related compounds.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates[][4].
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation and neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights structural analogs and their key differences:
Substituent Effects on Pharmacological Activity
- Fluorinated analogs (e.g., 2'-fluoroortho-fluorofentanyl) demonstrate enhanced receptor affinity due to fluorine’s electron-withdrawing effects and increased lipophilicity .
Propanamide Chain Variations :
- The 3-phenyl substituent in the target compound differs from fentanyl’s unsubstituted propanamide chain. Similar compounds with methyl or halogen substitutions (e.g., α-methylfentanylin) show altered metabolic stability and potency .
- Replacement of propanamide with isobutyramide (e.g., 4-fluoroisobutyrylfentanyl) extends half-life due to reduced enzymatic degradation .
Pharmacological and Regulatory Considerations
- Activity: While fentanyl analogs primarily act as μ-opioid receptor agonists, the target compound’s activity remains unconfirmed.
- Toxicity : Some analogs (e.g., 7904688 in ) exhibit low cytotoxicity (<40 mg/mL), but the target compound’s safety profile is undocumented.
- Regulatory Status : China’s 2019 fentanyl-related substance controls classify analogs based on structural modifications (e.g., acyl or aromatic substitutions). The target compound’s isopropyl and 3-phenyl groups may place it under similar scrutiny .
Comparative Data Table: Key Analogs and Properties
| Property | Target Compound | Fentanyl | 2'-Fluoroortho-Fluorofentanyl | 4-Fluoroisobutyrylfentanyl |
|---|---|---|---|---|
| Molecular Weight | 274.4 | 336.47 | 372.5 | 398.5 |
| Piperidine Substituent | Isopropyl | Phenethyl | 2-Fluorophenethyl | Phenethyl |
| Aromatic Modifications | None | None | 2-Fluorophenyl | 4-Fluorophenyl |
| Amide Group | Propanamide | Propanamide | Propanamide | Isobutyramide |
| Reported Activity | Unknown | μ-opioid agonist | High receptor affinity | Prolonged half-life |
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